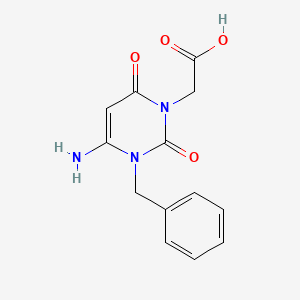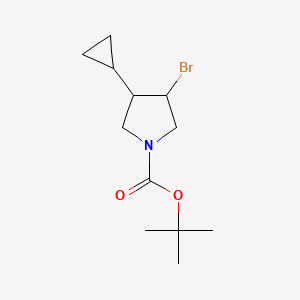![molecular formula C14H13N5O3S B13565207 2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One](/img/structure/B13565207.png)
2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound with a molecular formula of C14H13N5O3S and a molecular weight of 331.35 g/mol . This compound features a purine derivative structure, which is a class of nitrogen-containing heterocycles widely distributed in nature . The presence of both purine and phenyl groups in its structure suggests potential biological and chemical significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one involves multiple steps, typically starting with the preparation of the purine derivative. The purine core can be synthesized through various methods, including the condensation of appropriate amines and aldehydes under controlled conditions Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Potassium carbonate (K2CO3), palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The purine moiety allows it to interact with enzymes and receptors involved in nucleic acid metabolism and signaling pathways . The sulfanyl group may enhance its binding affinity and specificity, leading to potential inhibitory or modulatory effects on target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-hydroxyaminopurine: Shares the purine core but lacks the sulfanyl and methoxyphenyl groups.
6-Methoxyflavanone: Contains a methoxyphenyl group but differs in the core structure.
2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: Similar purine structure but different substituents.
Uniqueness
The uniqueness of 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one lies in its combination of the purine core with the sulfanyl and methoxyphenyl groups, which may confer distinct chemical and biological properties . This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H13N5O3S |
|---|---|
Poids moléculaire |
331.35 g/mol |
Nom IUPAC |
2-amino-8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H13N5O3S/c1-22-8-4-2-7(3-5-8)9(20)6-23-14-16-10-11(18-14)17-13(15)19-12(10)21/h2-5H,6H2,1H3,(H4,15,16,17,18,19,21) |
Clé InChI |
SQNJCPSJSYBCFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)






![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)
